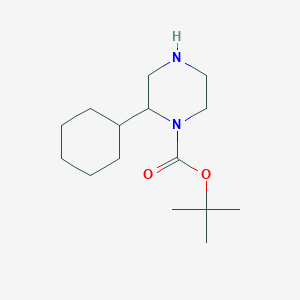

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate

Description

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate (CAS: 886780-41-2) is a piperazine derivative with the molecular formula C₁₅H₂₈N₂O₂ and a molecular weight of 268.4 g/mol . The compound features a tert-butoxycarbonyl (Boc) protective group at the piperazine nitrogen and a cyclohexyl substituent at the 2-position of the piperazine ring. Its structural characterization is often performed using X-ray crystallography, with refinement tools like SHELXL (part of the SHELX suite) enabling precise determination of bond lengths, angles, and stereochemistry . Key physicochemical properties, such as boiling point, density, and solubility, are influenced by the bulky cyclohexyl group, which enhances hydrophobicity compared to simpler alkyl-substituted analogues.

The Boc group is commonly used in organic synthesis to protect amines during multi-step reactions, as demonstrated in the synthesis of piperazine derivatives (e.g., tert-butyl piperazine-1-carboxylate in ) . This compound serves as a versatile intermediate in pharmaceutical research, particularly for developing compounds targeting central nervous system (CNS) disorders or anticancer agents, where hydrophobic interactions with biological targets are critical.

Properties

Molecular Formula |

C15H28N2O2 |

|---|---|

Molecular Weight |

268.39 g/mol |

IUPAC Name |

tert-butyl 2-cyclohexylpiperazine-1-carboxylate |

InChI |

InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-10-9-16-11-13(17)12-7-5-4-6-8-12/h12-13,16H,4-11H2,1-3H3 |

InChI Key |

KSQYQSGTEKPWFT-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2CCCCC2 |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Detailed Synthetic Routes

Nucleophilic Substitution under Alkaline Conditions (Preferred Method)

A recent patent (CN112645901A) describes an efficient method avoiding complicated reduction and extraction steps:

- Step 1: Cyclohexyl halide (e.g., cyclohexyl bromide) is reacted with 1-Boc-piperazine in an organic solvent (e.g., dichloromethane or acetonitrile) under alkaline conditions (using an inorganic base such as potassium carbonate or sodium bicarbonate). The mixture is refluxed to promote nucleophilic substitution, yielding tert-butyl 2-cyclohexylpiperazine-1-carboxylate (intermediate 1).

- Step 2: The intermediate can be purified by filtration and solvent evaporation.

- Step 3: If desired, the Boc group can be removed by acid treatment (e.g., with HCl in isopropanol) to obtain the corresponding hydrochloride salt, which can then be basified and extracted to yield the free amine.

This method eliminates the need for sodium triacetoxyborohydride and multiple extraction steps, significantly simplifying the process and reducing costs.

Boc Protection of 2-Cyclohexylpiperazine

Alternatively, the cyclohexylpiperazine can be synthesized first by nucleophilic substitution of cyclohexyl halide with piperazine, followed by Boc protection:

- Step 1: React piperazine with cyclohexyl halide under basic conditions to form 2-cyclohexylpiperazine.

- Step 2: Protect the secondary amine with tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine or sodium bicarbonate.

- Step 3: Purify the product by crystallization or chromatography.

This route is classical but may require careful control to avoid over-alkylation or incomplete protection.

Reductive Amination Approach (Less Preferred)

Some literature reports the use of reductive amination involving cyclohexanone and piperazine derivatives, followed by Boc protection. However, this method is less common due to the complexity of purification and lower overall yields.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, acetonitrile, or THF | Aprotic solvents preferred |

| Base | Potassium carbonate, sodium bicarbonate | Used to deprotonate piperazine nitrogen |

| Temperature | Reflux (40–80 °C) | Ensures complete substitution |

| Reaction Time | 6–24 hours | Depends on scale and reagents |

| Molar Ratios | Cyclohexyl halide : 1-Boc-piperazine = 1:1 | Stoichiometric balance critical |

| Work-up | Filtration, solvent evaporation | Avoids complex extractions in improved methods |

Characterization and Quality Control

Post-synthesis, the compound is characterized by:

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- ^1H NMR shows tert-butyl protons as a singlet near 1.4 ppm, cyclohexyl methylene protons between 1.0–2.0 ppm, and piperazine ring protons around 2.5–3.5 ppm.

- ^13C NMR confirms the carbonyl carbon (~155 ppm) and tert-butyl carbons (~28 ppm).

High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight consistent with C15H28N2O2 (approx. 272 g/mol).

Infrared Spectroscopy (IR): Characteristic carbamate C=O stretch near 1700 cm^-1.

Chromatographic Purity: Assessed by HPLC or TLC to confirm >95% purity.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

Substitution: Halogens, nucleophiles, and suitable solvents such as dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of novel organic compounds, including amides, sulphonamides, and Mannich bases.

Biology: Studied for its potential antibacterial, antifungal, and antiparasitic activities.

Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

Industry: Utilized in the production of agrochemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of tert-butyl 2-cyclohexylpiperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound is known to target enzymes and receptors in biological systems, leading to various biochemical and physiological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby affecting cellular processes and functions.

Comparison with Similar Compounds

Comparison with Structural Analogues

The structural and functional diversity of piperazine derivatives arises from variations in substituent type, position, and stereochemistry. Below is a comparative analysis of tert-butyl 2-cyclohexylpiperazine-1-carboxylate with key analogues:

Substituent Effects on Physicochemical Properties

Key Observations:

Hydrophobicity and Solubility : The cyclohexyl group in the main compound significantly increases lipophilicity (LogP ~3.5 estimated) compared to methyl or ethyl substituents, favoring blood-brain barrier penetration . In contrast, tert-butyl 2-methylpiperazine-1-carboxylate exhibits higher aqueous solubility due to its smaller substituent .

Stereochemical Influence : Tert-butyl (R)-2-ethylpiperazine-1-carboxylate highlights the role of stereochemistry; the R-configuration may improve binding affinity to enantioselective targets like G-protein-coupled receptors .

Functional Group Reactivity : The ethynyl group in tert-butyl 2-ethynylpiperazine-1-carboxylate allows for copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of click chemistry for bioconjugation .

Stability and Reactivity

- Boc Group Stability : All tert-butyl carbamates are stable under basic conditions but cleaved by trifluoroacetic acid (TFA) or HCl in dioxane. Bulkier substituents (e.g., cyclohexyl) may slow hydrolysis due to steric hindrance .

- Thermal Stability : Derivatives with aromatic substituents (e.g., 2-methylbenzyl in ) exhibit higher thermal stability, as evidenced by melting points above 150°C .

Biological Activity

Tert-butyl 2-cyclohexylpiperazine-1-carboxylate (TBCHPC) is a compound of interest in pharmacology due to its potential biological activities, particularly in relation to neurotransmitter systems and ion channels. This article provides a detailed overview of its biological activity, including data tables, case studies, and research findings.

Chemical Structure and Properties

TBCHPC is characterized by a piperazine core substituted with a tert-butyl group and a cyclohexyl moiety. Its structure can be represented as follows:

This structural configuration is crucial for its interaction with various biological targets.

Research indicates that TBCHPC may act as a positive allosteric modulator of certain neurotransmitter receptors and ion channels. Specifically, studies have highlighted its interaction with excitatory amino acid transporters (EAATs) which play a significant role in glutamate uptake in the central nervous system.

Key Findings:

- Allosteric Modulation : TBCHPC enhances the activity of EAATs, thereby increasing glutamate transport and potentially providing neuroprotective effects against excitotoxicity .

- Ion Channel Interaction : It has been shown to modulate TRPV6 calcium channels, influencing cellular calcium uptake and possibly affecting cellular signaling pathways .

Biological Activity Data

The following table summarizes the biological activity of TBCHPC across various assays:

| Assay Type | Target | Activity | EC50 (nM) |

|---|---|---|---|

| Glutamate Transport | EAAT2 | Positive Modulator | 0.041 ± 0.01 |

| Calcium Uptake | TRPV6 | Inhibitor | 10 μM |

| Neuroprotection | Primary Neuronal Cultures | Increased Viability | Not Specified |

Case Studies

- Neuroprotective Effects : In vitro studies using primary neuronal cultures demonstrated that TBCHPC significantly increased neuronal survival under conditions of glutamate-induced excitotoxicity. This suggests its potential as a therapeutic agent in neurodegenerative diseases .

- Calcium Channel Modulation : In experiments with HEK293 cells expressing human TRPV6, TBCHPC was shown to inhibit cadmium ion uptake, indicating its role in modulating calcium-related toxicity pathways. This effect was observed at submicromolar concentrations, highlighting its potency .

Discussion

The biological activity of TBCHPC suggests it has significant therapeutic potential, particularly in neurological contexts where glutamate modulation is critical. Its ability to act on multiple targets (EAATs and TRPV6) positions it as a versatile compound for further development.

Future Research Directions

Further studies are needed to:

- Elucidate the precise molecular mechanisms underlying TBCHPC's action on neurotransmitter systems.

- Explore its efficacy in vivo to assess potential therapeutic applications in conditions such as epilepsy, Alzheimer's disease, and other neurodegenerative disorders.

- Investigate the safety profile and off-target effects through comprehensive pharmacological screening.

Q & A

Q. What are the critical steps in synthesizing tert-butyl 2-cyclohexylpiperazine-1-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including protection/deprotection of functional groups and coupling reactions. Key steps include:

- Boc Protection : Introducing the tert-butoxycarbonyl (Boc) group to stabilize the piperazine ring during subsequent reactions .

- Cyclohexyl Group Incorporation : Alkylation or nucleophilic substitution to attach the cyclohexyl moiety, requiring catalysts like palladium or nickel complexes .

- Purification : Use of column chromatography (silica gel) or recrystallization to isolate the product. Solvent selection (e.g., ethyl acetate/hexane mixtures) impacts yield and purity . Optimization requires strict temperature control (e.g., 0–5°C for sensitive steps), inert atmospheres (N₂/Ar), and monitoring via TLC or HPLC .

Q. Which analytical techniques are most reliable for confirming the structure and purity of this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR confirm regiochemistry and stereochemistry, with characteristic peaks for Boc (δ ~1.4 ppm for tert-butyl) and cyclohexyl protons (δ ~1.2–2.0 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺ at m/z 325.25) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns and UV detection at 210–254 nm .

Q. What safety protocols are essential when handling this compound in the lab?

- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of dust/aerosols .

- Storage : Keep in sealed containers at 2–8°C, away from moisture and oxidizing agents .

Advanced Research Questions

Q. How can computational modeling predict the conformational stability and reactivity of this compound?

- DFT Calculations : Density Functional Theory (e.g., B3LYP/6-31G*) models bond angles, torsional strain, and electron distribution. The cyclohexyl group’s chair conformation minimizes steric clashes with the piperazine ring .

- Molecular Dynamics (MD) : Simulates solvent interactions (e.g., in DMSO) to predict solubility and aggregation behavior .

- Docking Studies : Evaluates binding affinity to biological targets (e.g., enzymes) by analyzing hydrogen bonds and hydrophobic interactions .

Q. What strategies resolve contradictory spectroscopic data (e.g., unexpected NOEs in NMR or split peaks in HPLC)?

- Crystallography : Single-crystal X-ray diffraction (using SHELXL ) provides unambiguous structural confirmation.

- Variable Temperature NMR : Identifies dynamic processes (e.g., ring flipping) causing peak splitting .

- Isotopic Labeling : ¹⁵N or ¹³C labeling clarifies ambiguous coupling patterns .

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in further derivatization?

- Steric Hindrance : The tert-butyl group slows nucleophilic attacks at the piperazine nitrogen, requiring stronger bases (e.g., LDA) or elevated temperatures for deprotection .

- Directing Effects : Electron-donating Boc group stabilizes intermediates in Suzuki-Miyaura couplings, enabling selective functionalization at the cyclohexyl moiety .

Q. What methodologies assess the compound’s potential as a pharmacophore in drug discovery?

- SAR Studies : Systematic modification of substituents (e.g., replacing cyclohexyl with cyclopropyl) to evaluate bioactivity trends .

- In Vitro Assays : Testing against cancer cell lines (e.g., MTT assay) or bacterial strains (MIC determination) to identify lead candidates .

- ADME Profiling : LogP measurements (e.g., ~1.67 ) and metabolic stability studies in liver microsomes predict bioavailability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.